molecular formula C20H11Cl2N3O5 B2624987 (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 444561-21-1

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2624987
CAS No.: 444561-21-1
M. Wt: 444.22
InChI Key: YUYONOQWQHSEDV-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a dichlorophenyl-furan moiety, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-dichlorophenyl acetic acid derivatives, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts like sodium cyanide or potassium cyanide.

    Coupling with the Nitrophenyl Group: The final step involves coupling the furan derivative with a nitrophenyl compound, typically through a condensation reaction facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hyd

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2N3O5/c21-15-3-1-2-14(19(15)22)18-7-5-13(30-18)8-11(10-23)20(27)24-16-6-4-12(25(28)29)9-17(16)26/h1-9,26H,(H,24,27)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYONOQWQHSEDV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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